Acetazolamide(1-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

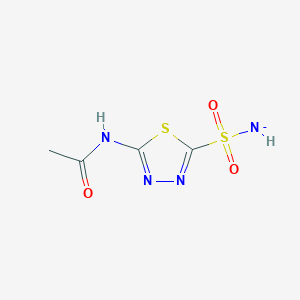

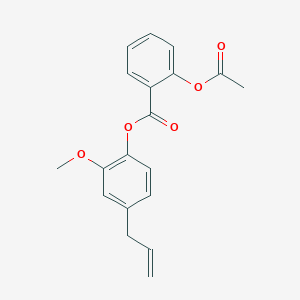

Acetazolamide(1-) is an organic anion. It is a conjugate base of an acetazolamide.

Scientific Research Applications

Muscle Disorders and Hypokalemic Periodic Paralysis

Acetazolamide has shown potential in treating skeletal muscle disorders related to altered potassium (K+) homeostasis, such as hypokalemic periodic paralysis. Studies suggest that acetazolamide may exert its therapeutic effects by opening the muscular calcium-activated potassium (KCa2+) channel, thereby preventing paralysis and depolarization of fibers induced by insulin in K-deficient diet rats. This activation of the KCa2+ channel can mediate the therapeutic effects of acetazolamide, potentially explaining its use in human hypokalemic periodic paralysis patients (Tricarico, Barbieri, & Conte Camerino, 2000).

Sleep Apnea and Heart Failure

Acetazolamide has been studied for its effects on central sleep apnea associated with heart failure. It is known to reduce the hourly number of episodes of central apnea and the percentage of total sleep time spent below a certain arterial oxyhemoglobin saturation. Patients taking acetazolamide reported improved subjective perception of overall sleep quality, feeling rested on awakening, daytime fatigue, and reduced unintentional daytime sleepiness (Javaheri, 2006).

Acute Mountain Sickness (AMS)

Acetazolamide is the most commonly used agent for the amelioration of acute mountain sickness (AMS), although the mechanisms of its efficacy are not fully understood. It is traditionally believed that its efficacy is due to inhibition of carbonic anhydrase in the kidneys, resulting in metabolic acidosis. However, the drug’s efficacy in AMS is likely due to multiple effects, including improvements in ventilation from tissue respiratory acidosis, improvements in sleep quality from carotid body carbonic anhydrase inhibition, and diuretic effects (Leaf & Goldfarb, 2007).

Neuromuscular Diseases

Acetazolamide has been used empirically in neuromuscular diseases, such as episodic ataxia, weakness, and myotonia. Its therapeutic effects are not entirely understood but are believed to involve direct action on the human skeletal muscle voltage-gated chloride channel (ClC-1), which is associated with myotonia. Acetazolamide influences the voltage-dependent opening gate of ClC-1, potentially activating it through a mechanism related to intracellular acidification by inhibiting carbonic anhydrase. This suggests that the therapeutic effects of acetazolamide in neuromuscular diseases may be mediated by activation of ClC-1 (Eguchi et al., 2006).

properties

Product Name |

Acetazolamide(1-) |

|---|---|

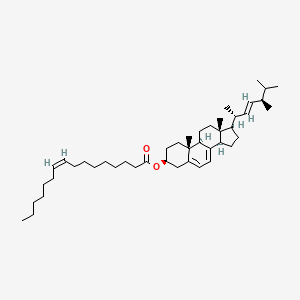

Molecular Formula |

C4H5N4O3S2- |

Molecular Weight |

221.2 g/mol |

IUPAC Name |

(5-acetamido-1,3,4-thiadiazol-2-yl)sulfonylazanide |

InChI |

InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H3,5,6,7,9,10,11)/p-1 |

InChI Key |

PPCFSEIOYQJRDN-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)S(=O)(=O)[NH-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,4S,5S,12S,15S,16S)-2,13-dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24-trithia-3,14-diazahexacyclo[10.9.3.01,14.03,12.04,10.015,20]tetracosa-6,9,17,19-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B1263724.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide](/img/structure/B1263731.png)

![(2R)-2-amino-3-[(Z)-N-hydroxy-C-(1H-indol-3-ylmethyl)carbonimidoyl]sulfanylpropanoic acid](/img/structure/B1263735.png)

![methyl (1R,9R,10S,11R,12S,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1263742.png)